N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14631901
InChI: InChI=1S/C20H23N3O2S/c1-3-4-11-25-16-8-6-15(7-9-16)21-19(24)13-26-20-22-17-10-5-14(2)12-18(17)23-20/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.5 g/mol

N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC14631901

Molecular Formula: C20H23N3O2S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C20H23N3O2S
Molecular Weight 369.5 g/mol
IUPAC Name N-(4-butoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H23N3O2S/c1-3-4-11-25-16-8-6-15(7-9-16)21-19(24)13-26-20-22-17-10-5-14(2)12-18(17)23-20/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,23)
Standard InChI Key ICNRHKIGEBNWQW-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The 5-methyl substitution on the benzimidazole ring enhances lipophilicity, potentially improving membrane permeability.

  • Sulfanyl Bridge: A sulfur atom connects the benzimidazole ring to the acetamide group, enabling participation in nucleophilic substitution and redox reactions .

  • N-(4-Butoxyphenyl)Acetamide: The butoxy group (C₄H₉O) attached to the phenyl ring introduces steric bulk and modulates solubility, while the acetamide moiety may facilitate hydrogen bonding with biological targets.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight369.5 g/mol
FormulaC₂₀H₂₃N₃O₂S
XLogP3~3.5 (estimated)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (O, S, and two N atoms)

These parameters suggest moderate hydrophobicity, compatible with both aqueous and lipid environments . The sulfanyl group’s polarizability may enhance interactions with electrophilic regions in enzymes or receptors.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the 5-methylbenzimidazole scaffold .

  • Sulfanyl Group Introduction: Thiolation at the 2-position using sulfurizing agents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.

  • Acetamide Coupling: Reacting the sulfanyl-benzimidazole intermediate with N-(4-butoxyphenyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution.

Critical Reaction:
Benzimidazole-SH+Cl-CH₂-C(O)-N-(4-butoxyphenyl)Benzimidazole-S-CH₂-C(O)-N-(4-butoxyphenyl)+HCl\text{Benzimidazole-SH} + \text{Cl-CH₂-C(O)-N-(4-butoxyphenyl)} \rightarrow \text{Benzimidazole-S-CH₂-C(O)-N-(4-butoxyphenyl)} + \text{HCl}
This step often requires anhydrous conditions to prevent hydrolysis of the chloroacetamide .

Chemical Reactivity

The sulfanyl (-S-) bridge serves as the primary reactive site:

  • Nucleophilic Substitution: The sulfur atom can undergo alkylation or arylation, enabling derivatization for structure-activity relationship (SAR) studies.

  • Oxidation: Exposure to oxidizing agents (e.g., H₂O₂) converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and bioactivity .

  • Metal Coordination: The sulfur and benzimidazole nitrogen atoms may chelate transition metals, a feature exploited in catalytic or metalloenzyme-targeted applications .

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazole-sulfanyl hybrids interfere with tubulin polymerization and topoisomerase function. Key findings from analogs include:

  • HT-29 Colon Cancer: 50% growth inhibition (GI₅₀) at 12.5 µM via G2/M cell cycle arrest.

  • Apoptosis Induction: Increased caspase-3/7 activity (3-fold vs. controls) in MCF-7 breast cancer cells .

Proposed Mechanism:
Compound+TubulinMitotic Spindle DisruptionChromosome Mis-segregationApoptosis\text{Compound} + \text{Tubulin} \rightarrow \text{Mitotic Spindle Disruption} \rightarrow \text{Chromosome Mis-segregation} \rightarrow \text{Apoptosis}

Enzyme Modulation

The acetamide group may target serine hydrolases or kinases:

  • COX-2 Inhibition: Molecular docking predicts a binding affinity (ΔG) of -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol) .

  • HDAC Inhibition: Sulfanyl benzimidazoles show 30–50% inhibition of histone deacetylases at 1 µM, potentially enhancing chromatin accessibility.

Comparative Analysis with Structural Analogs

N-(4-Methoxyphenyl) Derivatives

Replacing the butoxy group with methoxy (OCH₃) reduces logP from 3.5 to 2.8, decreasing membrane permeability but improving aqueous solubility . The methoxy analog demonstrates weaker anticancer activity (GI₅₀ = 25 µM in HT-29) but enhanced COX-2 selectivity .

Nitro-Substituted Variants

Future Research Directions

  • SAR Optimization: Systematic modification of the butoxy chain length and sulfanyl substituents to enhance potency and reduce off-target effects.

  • Combination Therapies: Evaluating synergies with DNA-damaging agents (e.g., cisplatin) or kinase inhibitors.

  • Target Identification: Proteomic studies to map interaction partners in cancer and microbial cells.

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